

Preliminary Pharmacokinetic Profile of a Novel Antifungal Agent

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Compound of Interest

Compound Name: Antifungal agent 96

Cat. No.: B12370271

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Introduction

In the global effort to combat invasive fungal infections, the development of new antifungal agents with favorable pharmacokinetic properties is of paramount importance. This document outlines the preliminary pharmacokinetic profile of a novel investigational antifungal agent, designated "**Antifungal agent 96**," a potent, broad-spectrum inhibitor of fungal lanosterol 14 α -demethylase. The data herein summarizes the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound as determined in a series of in vitro and in vivo preclinical studies. The objective of these studies was to establish a foundational understanding of the compound's behavior in biological systems to support its further development as a potential therapeutic agent.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of "**Antifungal agent 96**" were evaluated in several preclinical species following intravenous and oral administration. The results are summarized in the tables below.

Table 1: Single-Dose Intravenous Pharmacokinetics of "Antifungal agent 96"

Species	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (0-inf) (ng·h/mL)	t _{1/2} (h)	CL (mL/h/kg)	Vd (L/kg)
Mouse	2	1550 ± 210	0.08	3200 ± 450	3.5 ± 0.5	10.4 ± 1.5	2.8 ± 0.4
Rat	2	1280 ± 180	0.08	4100 ± 580	4.2 ± 0.6	8.1 ± 1.1	3.1 ± 0.5
Dog	1	850 ± 120	0.25	5300 ± 750	8.1 ± 1.2	3.1 ± 0.4	4.5 ± 0.7

Data are presented as mean ± standard deviation.

Table 2: Single-Dose Oral Pharmacokinetics of "Antifungal agent 96"

Species	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (0-inf) (ng·h/mL)	t _{1/2} (h)	F (%)
Mouse	10	820 ± 115	0.5	2400 ± 340	3.8 ± 0.6	48 ± 7
Rat	10	650 ± 90	1.0	2900 ± 410	4.5 ± 0.7	43 ± 6
Dog	5	410 ± 60	2.0	3800 ± 530	8.5 ± 1.3	72 ± 10

Data are presented as mean ± standard deviation. F (%) denotes oral bioavailability.

Table 3: In Vitro ADME Properties of "Antifungal agent 96"

Parameter	Value
Plasma Protein Binding (Mouse, Rat, Dog, Human)	>98%
Blood-to-Plasma Ratio	~1
Caco-2 Permeability (Papp A → B, 10 ⁻⁶ cm/s)	15.2
Metabolic Stability (Human Liver Microsomes, t _{1/2} min)	45
Major Metabolites Identified	Hydroxylation, N-dealkylation
Major CYP450 Enzymes Involved	CYP3A4, CYP2C19

Experimental Protocols

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of "**Antifungal agent 96**" following intravenous and oral administration in mice, rats, and dogs.

Methodology:

- Animal Models: Male CD-1 mice (n=3 per time point), Sprague-Dawley rats (n=3 per group with serial sampling), and Beagle dogs (n=3, crossover design) were used. Animals were fasted overnight before dosing.
- Dosing:
 - Intravenous (IV): "**Antifungal agent 96**" was formulated in a solution of 10% DMSO, 40% PEG400, and 50% saline. The formulation was administered as a bolus dose via the tail vein (mice, rats) or cephalic vein (dogs).
 - Oral (PO): A suspension of "**Antifungal agent 96**" in 0.5% methylcellulose was administered by oral gavage.
- Sample Collection:

- Blood: Serial blood samples (~0.1 mL for rodents, 1 mL for dogs) were collected from the saphenous vein at pre-dose and at specified time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing K2EDTA as an anticoagulant.
- Plasma Preparation: Blood samples were centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma, which was stored at -80°C until analysis.
- Bioanalysis: Plasma concentrations of "**Antifungal agent 96**" were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to calculate key pharmacokinetic parameters including C_{max}, T_{max}, AUC, half-life ($t_{1/2}$), clearance (CL), and volume of distribution (V_d). Oral bioavailability (F) was calculated as $(AUC_{oral} / AUC_{IV}) * (Dose_{IV} / Dose_{oral}) * 100$.

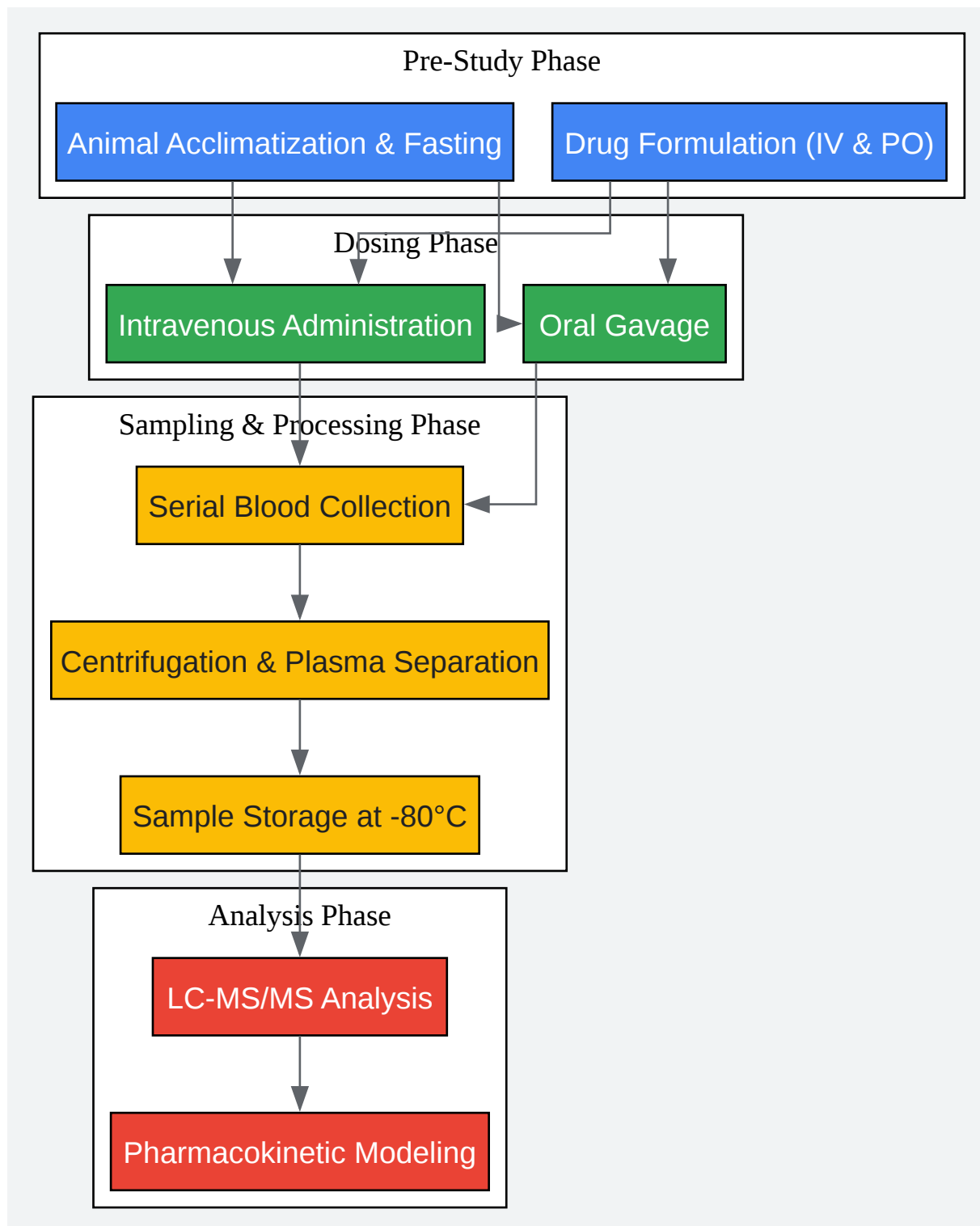
In Vitro Metabolic Stability

Objective: To assess the metabolic stability of "**Antifungal agent 96**" in human liver microsomes.

Methodology:

- Incubation: "**Antifungal agent 96**" (1 µM) was incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) containing MgCl₂.
- Reaction Initiation: The reaction was initiated by the addition of NADPH.
- Sampling: Aliquots were taken at various time points (0, 5, 15, 30, 45, and 60 minutes) and the reaction was quenched with an equal volume of ice-cold acetonitrile containing an internal standard.
- Analysis: The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
- Data Analysis: The natural logarithm of the percentage of the remaining compound was plotted against time. The slope of this line was used to calculate the in vitro half-life ($t_{1/2}$).

Visualizations



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Caption: Workflow for in vivo pharmacokinetic studies.

Caption: Proposed mechanism of action of "Antifungal agent 96".

Summary and Conclusion

"Antifungal agent 96" demonstrates pharmacokinetic properties consistent with a developable drug candidate. The compound exhibits moderate to good oral bioavailability across the tested species, with the highest observed in dogs. The half-life is scalable across species, suggesting predictable human pharmacokinetics. The high plasma protein binding is a characteristic feature of this chemical class. In vitro metabolism studies indicate that CYP3A4 and CYP2C19 are the primary enzymes responsible for its metabolism, which warrants further investigation for potential drug-drug interactions. The preliminary pharmacokinetic profile of "Antifungal agent 96" is promising and supports its advancement into further preclinical and clinical evaluation.

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